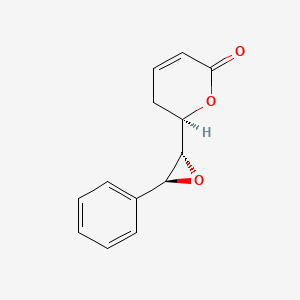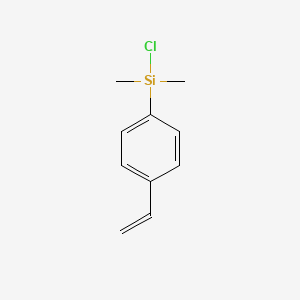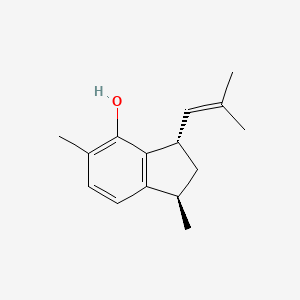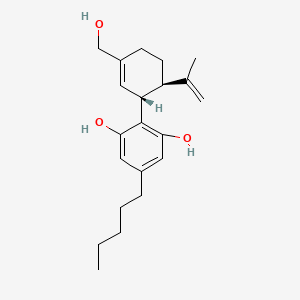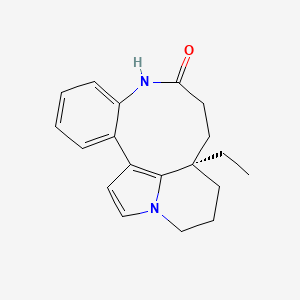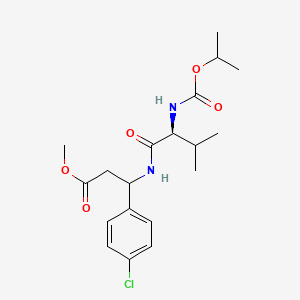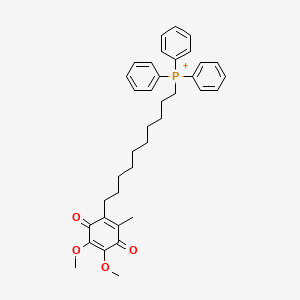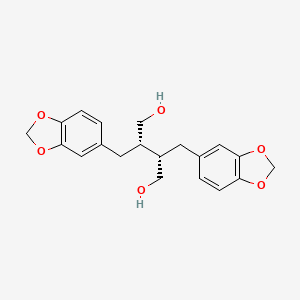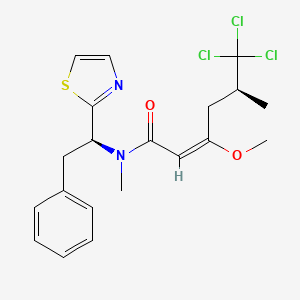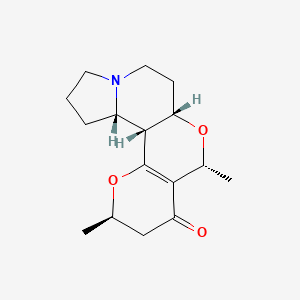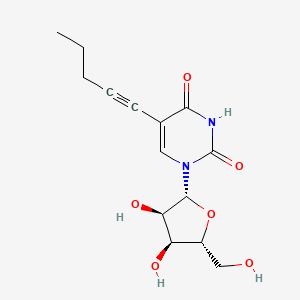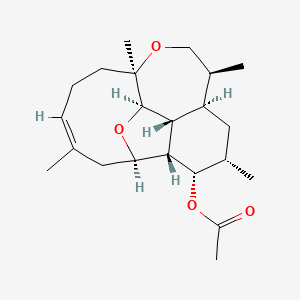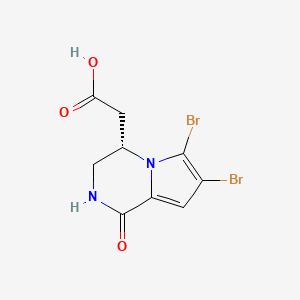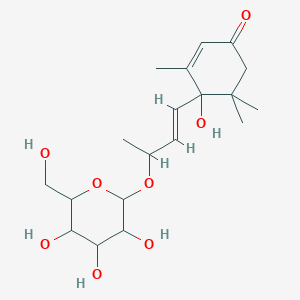
Corchoionol C 9-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corchoionol c 9-glucoside, also known as corchoionoside C, belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in alcoholic beverages and fruits. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
Corchoionol C 9-glucoside, identified as corchoionoside C, has been isolated from mature fruits of Capparis spinosa. The isolation process involved spectroscopic, chiroptic, and chemical evidence, highlighting its significance in phytochemistry and natural product research. This compound is a metabolite of (+)-(S)-abscisic acid, indicating its potential role in plant physiology and biochemistry (Çalış, Kuruüzüm-Uz, Lorenzetto, & Rüedi, 2002).
Role in Traditional Medicine
This compound, along with other ionone glucosides, has been found in Corchorus olitorius, a plant known as "moroheiya" in Japanese. These compounds, including corchoionosides A, B, and C, have shown to inhibit histamine release from rat peritoneal exudate cells induced by antigen-antibody reaction, suggesting their potential therapeutic applications in allergy and immune response research (Yoshikawa, Shimada, Saka, Yoshizumi, Yamahara, & Matsuda, 1997).
Nutritional and Pharmacological Applications
A comprehensive review of Corchorus species, including Corchorus olitorius, highlights their nutritional attributes and pharmacological properties. These plants are rich in various phytochemicals such as cardiac glycosides, phenols, flavonoids, and sterols. This compound, as part of these phytochemicals, contributes to the plants' antitumor, anticancer, antioxidant, antinociceptive, anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticonvulsant, antidiabetic, antiobesity, and cardiovascular properties, making them valuable for medicinal and functional food applications (Biswas, Dey, Huang, Deng, Birhanie, Zhang, Akhter, Liu, & Li, 2022).
Eigenschaften
Molekularformel |
C19H30O8 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
4-hydroxy-3,5,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+ |
InChI-Schlüssel |
SWYRVCGNMNAFEK-AATRIKPKSA-N |
Isomerische SMILES |
CC1=CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
Synonyme |
corchoionoside C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


